![molecular formula C22H23NO4 B6149778 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 1694007-54-9](/img/no-structure.png)

4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

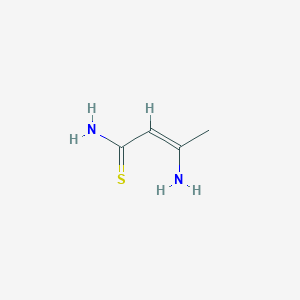

“4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid” is a chemical compound with the molecular formula C22H23NO4 . It is a research chemical and not much information is available about its specific uses .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This indicates that the compound has a chiral center at the carbon atom connected to the cyclopropyl group . Physical And Chemical Properties Analysis

The molecular weight of this compound is 365.42 . Other physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.科学的研究の応用

Peptide Synthesis

4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: is a valuable compound in the field of peptide synthesis. Its structure is conducive to the formation of peptide bonds, making it an essential building block for creating various peptides. This compound is particularly useful in synthesizing peptides with specific cyclopropyl groups, which can influence the biological activity and stability of the peptides .

Drug Development

The compound’s unique structure allows it to be used in drug development, especially in the creation of protease inhibitors. These inhibitors can potentially treat a range of diseases, from viral infections to cancer. The cyclopropyl group in the compound can enhance the binding affinity and specificity of the inhibitors to their target enzymes .

Molecular Probes

Due to its fluorescent properties, this compound can be used to create molecular probes. These probes can help in studying protein interactions and dynamics within cells. The fluoren-9-yl group acts as a fluorescent marker, allowing researchers to track the compound in various biological processes .

Material Science

In material science, this compound can be utilized to modify the surface properties of materials. It can be used to introduce specific functional groups onto the surface of polymers, which can alter their interaction with other substances, such as increasing hydrophobicity or enhancing binding capabilities .

Analytical Chemistry

The compound is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatography techniques like HPLC and LC-MS. Its stable structure under analytical conditions makes it an excellent candidate for method development and calibration .

Bioconjugation

This compound can be used in bioconjugation techniques to attach biomolecules to various surfaces or to each other. The presence of the fluoren-9-yl group allows for easy detection and tracking of the conjugated molecules, which is crucial in diagnostic assays and therapeutic applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is then removed, and the carboxylic acid is activated for coupling with the cyclopropylamine. The final step involves deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "Cyclopropylamine", "4-bromo-2-butenoic acid", "9H-fluorene-9-methanol", "Diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Ethanol", "Acetic acid", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of the amine group with acetic anhydride and NaOH", "Introduction of the Fmoc group using Fmoc-Cl and TEA in DCM", "Removal of the Fmoc group with piperidine in DMF", "Activation of the carboxylic acid with DIC and NHS in DCM", "Coupling of the activated carboxylic acid with cyclopropylamine in DMF", "Deprotection of the amine and carboxylic acid groups with TFA in DCM/ethanol" ] } | |

CAS番号 |

1694007-54-9 |

製品名 |

4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

分子式 |

C22H23NO4 |

分子量 |

365.4 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。